

# Application Notes and Protocols: Carbomer 980 in Mucoadhesive Drug Delivery

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## Compound of Interest

Compound Name: Carbomer 980

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These application notes provide a comprehensive overview of the use of **Carbomer 980** in the research and development of mucoadhesive drug delivery systems. This document details the quantitative aspects of **Carbomer 980** formulations, including mucoadhesive strength and drug release kinetics, and provides detailed protocols for the preparation and evaluation of such systems.

## Introduction to Carbomer 980 in Mucoadhesive Formulations

**Carbomer 980** is a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of pentaerythritol. It is a synthetic, non-biodegradable, and bioadhesive polymer widely used in pharmaceutical formulations as a gelling agent, thickener, and stabilizer.[1][2] Its mucoadhesive properties are attributed to the formation of hydrogen bonds between the carboxylic acid groups of the polymer and the sialic acid residues in mucin, the primary component of mucus. [2][3] This interaction allows for prolonged contact time of the dosage form at the site of application, leading to enhanced drug absorption and bioavailability.[4] **Carbomer 980** is utilized in various mucoadhesive drug delivery systems, including oral, buccal, nasal, and ophthalmic formulations.[4][5][6][7]

## Quantitative Data on Carbomer 980 Formulations

The following tables summarize quantitative data from various studies on **Carbomer 980** and other carbomers in mucoadhesive drug delivery systems.

Table 1: Mucoadhesive Strength of Carbomer-Based Formulations

Polymer/Formulation	Mucosal Tissue	Measurement Method	Detachment Force (N)	Work of Adhesion (N·m)	Reference
Carbopol 980 (precipitated, pH 7)	Porcine Small Intestinal Mucosa	Tensile Test	Not explicitly stated in N, but ranked high	Not explicitly stated in N·m, but ranked high	[5]
Carbopol 974	Porcine Buccal Mucosa	Texture Analyser	-	0.52 ± 0.19	[8]
Carbopol 971	Porcine Buccal Mucosa	Texture Analyser	-	0.62 ± 0.15	[8]
Carbopol 934P (2-10 wt%) in PVP films	Porcine Duodenal Mucosa	Tensile Strength Tester	Optimal adhesion at this concentration range	Not Reported	[9]
Carbopol 934 (30mg) in buccal tablet	-	Mucoadhesive Strength Test	0.49 (equivalent to 50g)	Not Reported	[10]

Table 2: Drug Release from Carbomer-Based Formulations

Drug	Formulation Details	Dissolution Medium	Time (hours)	Cumulative Release (%)	Reference
Theophylline	10% Drug, 10-50% Carbomer 934	pH 7.2 Phosphate Buffer	Not specified for 100% release	Release rate influenced by polymer level	<a href="#">[11]</a>
Aceclofenac	Buccal tablet with Carbopol 934	pH 7.4 Phosphate Buffer	12	88.34	<a href="#">[10]</a>
Granisetron HCl	Bilayer buccal tablet with Carbopol 934p	Not specified	8	94	<a href="#">[12]</a>
Ondansetron	Buccal tablet with Carbopol 934	pH 6.5 Isotonic Phosphate Buffer	8	88.15	<a href="#">[13]</a>
Licochalcone A / Glabridin	Carbomer 940 hydrogel	pH 7.4 PBS with 20% PEG 400	48	Drug and enhancer dependent	<a href="#">[14]</a>

## Experimental Protocols

### Preparation of a Mucoadhesive Carbomer 980 Gel (0.5% w/w)

This protocol describes the preparation of a basic **Carbomer 980** mucoadhesive gel, suitable for nasal or topical application.

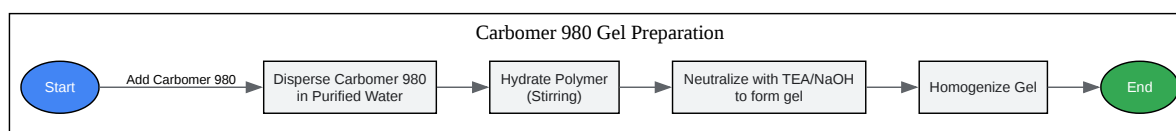
Materials:

- **Carbomer 980**
- Purified Water

- Triethanolamine (TEA) or Sodium Hydroxide (NaOH) (for neutralization)
- Glycerin (optional, as a humectant)
- Propylene Glycol (optional, as a co-solvent/penetration enhancer)
- Beaker
- Magnetic stirrer and stir bar
- pH meter

Protocol:

- Dispersion: Slowly sprinkle 0.5 g of **Carbomer 980** powder into 98 g of purified water in a beaker while continuously stirring with a magnetic stirrer. Avoid dumping the powder at once to prevent clumping.
- Hydration: Continue stirring until the **Carbomer 980** is fully dispersed and hydrated. This may take several hours. The solution will appear as a translucent, acidic dispersion.[15]
- Addition of other excipients (optional): If using glycerin or propylene glycol, add them to the dispersion and mix until uniform.
- Neutralization: While monitoring the pH, slowly add a neutralizing agent (e.g., TEA or a dilute NaOH solution) dropwise to the dispersion with continuous stirring. The gel will form and the viscosity will increase as the pH approaches neutrality (typically pH 6.5-7.5).[16]
- Final Mixing: Continue stirring until a homogenous, transparent gel is formed.
- Final Weight Adjustment: Add purified water to adjust the final weight to 100 g.



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Figure 1: Workflow for **Carbomer 980** Gel Preparation.

## In Vitro Mucoadhesion Testing: Detachment Force Measurement

This protocol outlines a common method for quantifying the mucoadhesive strength of a formulation using a texture analyzer or a modified tensile tester.[\[8\]](#)[\[9\]](#)[\[17\]](#)

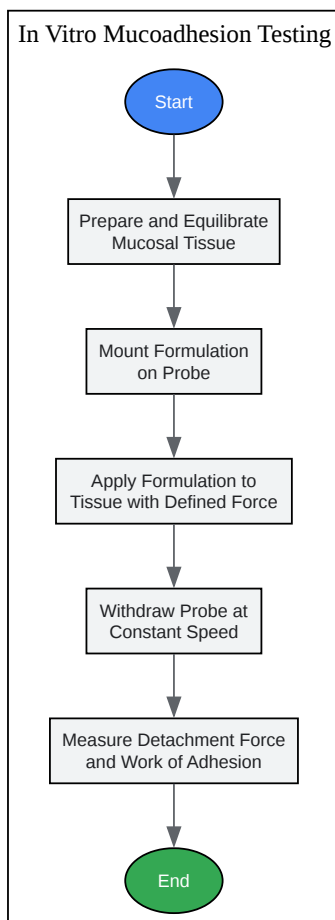
Materials:

- Texture Analyzer (e.g., TA.XTplus) or Tensile Tester
- Freshly excised mucosal tissue (e.g., porcine buccal or intestinal mucosa)[\[8\]](#)
- Phosphate buffered saline (PBS, pH 6.8) or simulated saliva fluid
- **Carbomer 980** formulation (gel, tablet, or film)
- Cyanoacrylate adhesive

Protocol:

- Tissue Preparation: Obtain fresh mucosal tissue and equilibrate it in PBS at 37°C.
- Mounting: Secure a piece of the mucosal tissue onto a stationary platform of the instrument.
- Sample Application: Attach the **Carbomer 980** formulation to the movable probe of the texture analyzer using double-sided adhesive tape or cyanoacrylate adhesive.
- Contact: Bring the probe with the formulation into contact with the mucosal surface with a defined contact force (e.g., 0.5 N) for a specific duration (e.g., 60 seconds) to allow for mucoadhesive bond formation.
- Detachment: Withdraw the probe at a constant speed (e.g., 0.1 mm/s).
- Data Acquisition: Record the force required to detach the formulation from the mucosal surface as a function of displacement.

- Analysis: The maximum force recorded is the detachment force. The work of adhesion can be calculated from the area under the force-distance curve.



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Figure 2: Workflow for In Vitro Mucoadhesion Testing.

## In Vitro Drug Release Assay

This protocol describes a typical method for evaluating the drug release profile from a mucoadhesive formulation using a USP dissolution apparatus.<sup>[10][11]</sup>

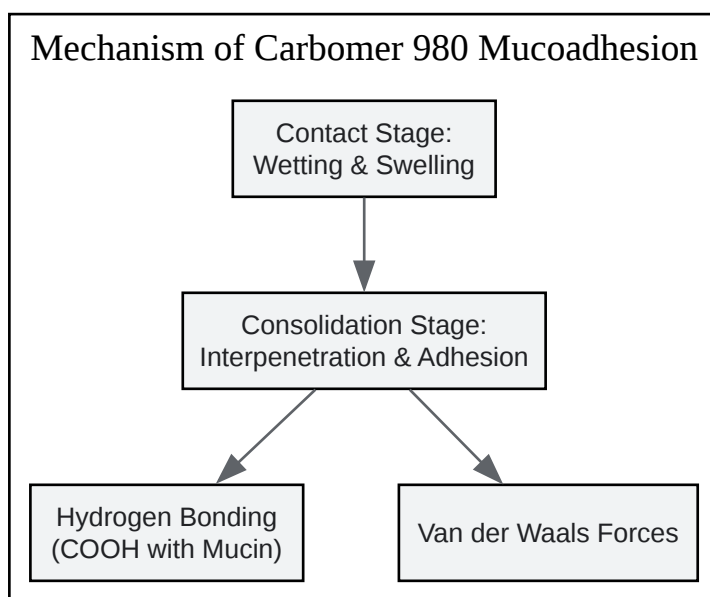
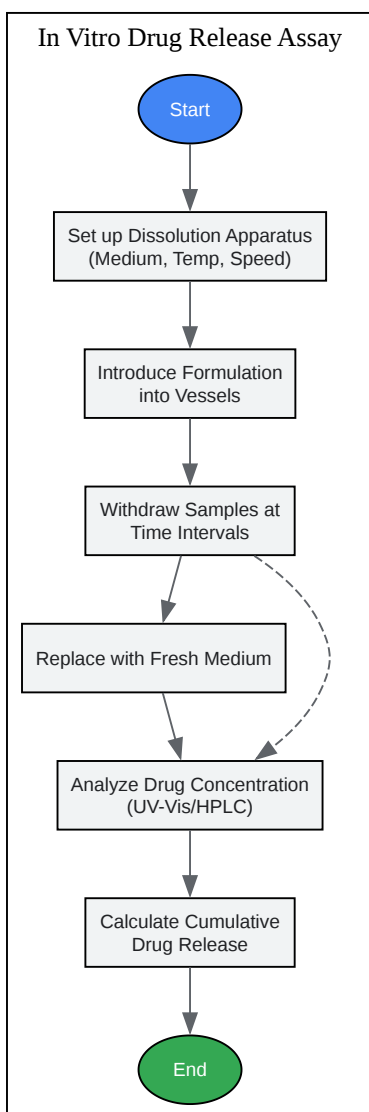
Materials:

- USP Dissolution Apparatus (e.g., Apparatus 2 - Paddle)
- Dissolution vessels

- Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid, or a specific buffer)
- **Carbomer 980** formulation containing the drug
- Syringes and filters for sampling
- Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)

Protocol:

- **Apparatus Setup:** Set up the dissolution apparatus with the specified dissolution medium (e.g., 900 mL of pH 6.8 PBS) at a constant temperature ( $37 \pm 0.5^{\circ}\text{C}$ ) and paddle speed (e.g., 50 rpm).
- **Sample Introduction:** Place the **Carbomer 980** formulation into each dissolution vessel.
- **Sampling:** At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the dissolution medium (e.g., 5 mL) and filter it.
- **Medium Replacement:** Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.
- **Drug Quantification:** Analyze the drug concentration in the collected samples using a validated analytical method.
- **Data Analysis:** Calculate the cumulative percentage of drug released at each time point.



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